

Data Presentation: Comparative Electronic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium arsenide*

Cat. No.: *B1593231*

[Get Quote](#)

The following table summarizes the principal electronic properties of intrinsic Gallium Arsenide and Silicon at room temperature (300 K).

Property	Gallium Arsenide (GaAs)	Silicon (Si)	Unit
Bandgap Energy	1.424[4]	1.1[5]	eV
Bandgap Type	Direct[1][4]	Indirect[1][4]	-
Electron Mobility (μ_n)	~8500[6]	~1500[6]	$\text{cm}^2/\text{V}\cdot\text{s}$
Hole Mobility (μ_p)	~400[4][7]	~475[6]	$\text{cm}^2/\text{V}\cdot\text{s}$
Intrinsic Carrier Concentration (n_i)	$\sim 2.16 \times 10^6[5]$	$\sim 1.0 \times 10^{10}[5]$	cm^{-3}
Minority Carrier Lifetime	Nanoseconds (ns) to microseconds (μs)[8] [9]	Up to milliseconds (ms)[8][9]	s
Breakdown Electric Field	$\sim 4 \times 10^5[7]$	$\sim 3 \times 10^5$	V/cm
Thermal Conductivity	0.46 - 0.56[4][6]	1.5[6][10]	$\text{W}/\text{cm}\cdot\text{K}$

Core Electronic Property Comparison

Bandgap: Direct vs. Indirect

Gallium arsenide has a direct bandgap, meaning electrons at the conduction band minimum can recombine directly with holes at the valence band maximum, efficiently emitting photons.[4] This property makes GaAs an excellent material for optoelectronic devices like lasers and LEDs.[1][4] Silicon has an indirect bandgap, which makes radiative recombination inefficient as it requires the assistance of a phonon to conserve momentum.[4] Consequently, silicon is a poor light emitter.[4] The wider bandgap of GaAs also allows it to be less sensitive to overheating compared to silicon.[4]

Carrier Mobility

The most significant electronic advantage of GaAs over Si is its substantially higher electron mobility, which is more than five times greater than that of silicon.[11] This high mobility is due to the smaller effective mass of electrons in the GaAs crystal structure.[12] This allows GaAs transistors to operate at much higher frequencies (in excess of 250 GHz), making the material ideal for high-speed and high-frequency applications such as RF amplifiers, microwave circuits, and satellite communications.[1][4] In contrast, silicon possesses a slightly higher hole mobility, which is advantageous for fabricating high-speed P-channel transistors required for CMOS logic.[4] The lack of a fast CMOS structure in GaAs has limited its use in mainstream digital logic circuits.[4]

Thermal Conductivity

Silicon's thermal conductivity is approximately three times higher than that of Gallium Arsenide.[4][10] This gives silicon a significant advantage in dissipating heat, a critical factor for high-power devices and high-density integrated circuits.[2][10] The poor thermal conductivity of GaAs limits the achievable packing densities and the amount of power a device can handle without overheating.[2]

Breakdown Voltage

Due to its wider bandgap, GaAs exhibits a higher breakdown electric field and can withstand higher reverse voltages than silicon.[7][13] This makes GaAs a preferred material for certain high-voltage and power applications.[13][14]

Experimental Protocols

The determination of the electronic properties listed above relies on well-established experimental techniques. The following are protocols for three key measurements.

Measurement of Bandgap Energy (Eg)

This protocol determines the bandgap of a semiconductor by measuring the temperature dependence of the reverse saturation current in a p-n junction diode.

Methodology:

- Apparatus Setup: A p-n junction diode of the material to be tested is placed inside a temperature-controlled oven. A thermometer is used to measure the oven temperature. The diode is connected in a reverse-bias configuration to a DC voltage source and a microammeter to measure the reverse saturation current (I_s).[15]
- Data Collection: A constant reverse bias voltage (e.g., 1V) is applied to the diode.[15] The oven is heated to a high temperature (e.g., 90-100°C).[15] The oven is then switched off, and as it cools, the reverse saturation current (I_s) is recorded at regular temperature intervals (e.g., every 5°C).[15]
- Analysis: The relationship between the reverse saturation current and temperature is given by: $I_s \propto T^3 \exp(-E_g / k_B T)$ where k_B is the Boltzmann constant and T is the absolute temperature.
- Calculation: A graph is plotted with $\log_{10}(I_s)$ on the y-axis against $10^3/T$ on the x-axis.[15][16] The plot should yield a straight line in the intrinsic region. The slope (m) of this line is used to calculate the bandgap energy using the formula: $E_g = 2.303 \times 2 \times k_B \times m \times 10^3 \text{ eV}$

Measurement of Carrier Mobility (Hall Effect)

The Hall effect provides a direct method for determining the mobility and type (n-type or p-type) of charge carriers in a semiconductor.

Methodology:

- Sample Preparation: A rectangular sample of the semiconductor material with a known thickness (d) is prepared. Four electrical contacts are made to the sample.

- Apparatus Setup: A constant current (I) is passed along the length of the sample. A uniform magnetic field (B) is applied perpendicular to the direction of the current flow.[17] A voltmeter is connected across the width of the sample to measure the Hall Voltage (V_H) that develops. [17]
- Data Collection: The current (I) and magnetic field (B) are applied, and the resulting Hall Voltage (V_H) is measured. The polarity of the Hall voltage indicates whether the majority carriers are electrons or holes.[17]
- Calculation:
 - The Hall coefficient (R_H) is calculated as: $R_H = (V_H \times d) / (I \times B)$.
 - The carrier concentration (n or p) is then determined: n (or p) = $1 / (e \times |R_H|)$, where e is the elementary charge.
 - The conductivity (σ) of the sample is measured separately by finding its resistance (R), length (L), and cross-sectional area (A): $\sigma = L / (R \times A)$.
 - Finally, the Hall mobility (μ) is calculated as: $\mu = |R_H| \times \sigma$.

Measurement of Minority Carrier Lifetime

This protocol describes the use of time-resolved microwave conductivity (TRMC) to measure carrier mobility and lifetime without the need for electrical contacts.

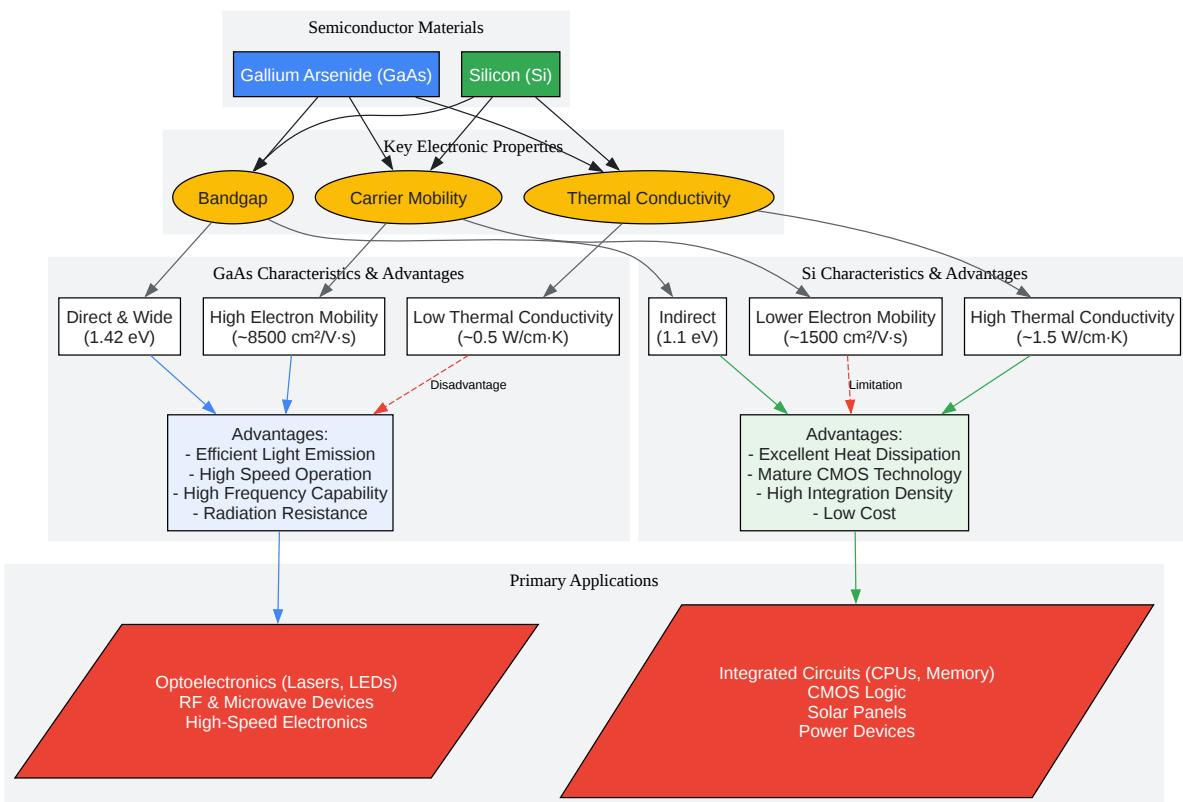
Methodology:

- Apparatus Setup: The semiconductor sample is placed in a resonant cavity or waveguide. A pulsed optical laser is used to excite the sample, generating excess electron-hole pairs.[18] A microwave source is used to probe the change in conductivity of the sample over time.
- Data Collection: The laser flashes, creating charge carriers and increasing the sample's conductivity. This increase in conductivity causes a change in the absorption of microwave power, which is detected. The decay of this microwave absorption signal is recorded over time as the excess carriers recombine.

- Analysis: The decay curve of the photoconductance is analyzed. The minority carrier lifetime (τ) is extracted by fitting the decay to an exponential function. The peak of the signal, combined with knowledge of the laser fluence and material's absorption coefficient, can be used to determine the product of the carrier generation yield and the sum of electron and hole mobilities.[18]

Logical Comparison Diagram

The following diagram illustrates the relationship between the fundamental properties of GaAs and Si and their resulting suitability for different applications.



[Click to download full resolution via product page](#)

Caption: Comparative workflow of GaAs and Si properties leading to distinct applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron Speed Showdown: GaAs vs. Si Wafers [waferworld.com]
- 2. Gallium Arsenide vs. Silicon [www2.ensc.sfu.ca]
- 3. Thermal Conductivity of III-V Semiconductors | Electronics Cooling [electronics-cooling.com]
- 4. Gallium arsenide - Wikipedia [en.wikipedia.org]
- 5. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 6. eesemi.com [eesemi.com]
- 7. Electrical properties of Gallium Arsenide (GaAs) [ioffe.ru]
- 8. Minority carrier lifetime – Freiberg Instruments [freiberginstruments.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Thermo-reliability relationships of GaAs ICs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. quora.com [quora.com]
- 18. Electron mobility - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Data Presentation: Comparative Electronic Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593231#comparison-of-electronic-properties-of-gaas-and-si>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com